5-Bromo-4-fluoro-2-methylbenzenesulfonyl chloride
Overview
Description
5-Bromo-4-fluoro-2-methylbenzenesulfonyl chloride is an organic compound with the molecular formula C7H5BrClFO2S and a molecular weight of 287.53 g/mol . This compound is characterized by the presence of bromine, fluorine, and a sulfonyl chloride group attached to a methyl-substituted benzene ring. It is commonly used in various chemical reactions and has significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-fluoro-2-methylbenzenesulfonyl chloride typically involves the sulfonylation of 5-Bromo-4-fluoro-2-methylbenzene. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the reaction .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors to ensure precise control over reaction conditions, such as temperature and pressure, to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-fluoro-2-methylbenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonothioates, respectively.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl fluoride or sulfonyl hydride under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents used in reduction reactions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
5-Bromo-4-fluoro-2-methylbenzenesulfonyl chloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-Bromo-4-fluoro-2-methylbenzenesulfonyl chloride involves the electrophilic nature of the sulfonyl chloride group. This group can react with nucleophiles to form covalent bonds, leading to the formation of various sulfonyl derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-fluoro-4-methylbenzenesulfonyl chloride: Similar in structure but with different positions of the bromine and fluorine atoms.
4-Bromo-2-fluoro-5-methylbenzenesulfonyl chloride: Another positional isomer with distinct reactivity and properties.
Uniqueness
5-Bromo-4-fluoro-2-methylbenzenesulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties. This uniqueness makes it valuable in various synthetic applications and research studies .
Biological Activity
5-Bromo-4-fluoro-2-methylbenzenesulfonyl chloride is a sulfonyl chloride compound that has garnered interest in biochemical research due to its reactivity and potential applications in medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, cellular effects, and applications in drug development.
- Molecular Formula : C7H5BrClFO2S
- Molecular Weight : 253.63 g/mol
- CAS Number : 874804-12-3
This compound acts primarily through nucleophilic substitution reactions. The sulfonyl chloride group reacts with nucleophiles, such as amines and alcohols, leading to the formation of sulfonamide derivatives. This reactivity allows the compound to modify proteins and enzymes, influencing their activity and function.
Target Interactions
The compound can covalently bind to nucleophilic amino acid residues in proteins, such as lysine and cysteine. This interaction can inhibit enzyme activity by blocking active sites or altering enzyme conformation, thus affecting various biochemical pathways .
Cellular Effects
The biological effects of this compound include:
- Modification of Enzyme Activity : By covalently modifying enzymes, it can influence metabolic pathways, including those involved in detoxification and sulfonation processes.
- Impact on Cell Signaling : The compound can alter the activity of kinases and phosphatases, essential for signal transduction, potentially leading to changes in gene expression and cellular metabolism .
- Cytotoxicity : Studies have shown that related sulfonamide derivatives exhibit cytotoxic effects against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The IC50 values for these compounds indicate their effectiveness in inhibiting cell viability .
Case Studies
-
Cytotoxic Activity : In vitro studies demonstrated that certain derivatives of this compound exhibited significant cytotoxicity against cancer cell lines. For instance, compounds derived from this sulfonyl chloride were tested for their ability to induce apoptosis and cell cycle arrest in cancer cells .
Compound ID Cell Line IC50 (µM) 140 MCF-7 205 48 HCT-116 153 - Mechanism of Action : Further investigations revealed that these compounds could induce G0/G1 and G2/M phase arrest in a p53-independent manner, suggesting alternative pathways for their anticancer effects. Apoptosis induction was confirmed through flow cytometry using Annexin V staining .
Applications in Medicinal Chemistry
This compound serves as a versatile building block in organic synthesis. Its derivatives are utilized to develop sulfonamide-based drugs with various biological activities:
Properties
IUPAC Name |
5-bromo-4-fluoro-2-methylbenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClFO2S/c1-4-2-6(10)5(8)3-7(4)13(9,11)12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHORHAKUKQFFDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)Cl)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50679326 | |
Record name | 5-Bromo-4-fluoro-2-methylbenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50679326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874804-12-3 | |
Record name | 5-Bromo-4-fluoro-2-methylbenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50679326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-4-fluoro-2-methylbenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.